molecular formula C16H32O2 B12415481 Methyl pentadecanoate-d29

Methyl pentadecanoate-d29

Cat. No.: B12415481
M. Wt: 285.60 g/mol
InChI Key: XIUXKAZJZFLLDQ-ORZSCBKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl pentadecanoate-d29 is a deuterium-labeled derivative of methyl pentadecanoate. It is a stable isotope-labeled compound, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and biochemistry, due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl pentadecanoate-d29 is synthesized through the esterification of pentadecanoic acid with methanol in the presence of a deuterium source. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. The use of deuterium oxide (D2O) as a deuterium source is common in industrial production. The final product is purified through distillation or chromatography to remove any impurities and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Methyl pentadecanoate-d29 undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to form alcohols.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Pentadecanoic acid.

    Reduction: Pentadecanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl pentadecanoate-d29 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in metabolic studies to trace the incorporation and metabolism of fatty acids.

    Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.

    Industry: Used in the development of new materials and as a standard in analytical chemistry.

Mechanism of Action

The mechanism of action of methyl pentadecanoate-d29 involves its incorporation into various biochemical pathways. The deuterium labeling allows for the tracking of the compound through different metabolic processes. The molecular targets and pathways involved depend on the specific application and the biological system being studied. In pharmacokinetic studies, for example, the compound can be used to trace the absorption, distribution, metabolism, and excretion of drugs.

Comparison with Similar Compounds

Methyl pentadecanoate-d29 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

    Methyl pentadecanoate: The non-deuterated version of the compound.

    Methyl hexadecanoate: Another fatty acid methyl ester with a similar structure but different chain length.

    Methyl tetradecanoate: A fatty acid methyl ester with a shorter chain length.

The deuterium labeling in this compound provides unique advantages in research applications, such as improved sensitivity in mass spectrometry and the ability to study metabolic pathways with greater precision.

Properties

Molecular Formula

C16H32O2

Molecular Weight

285.60 g/mol

IUPAC Name

methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-nonacosadeuteriopentadecanoate

InChI

InChI=1S/C16H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18-2/h3-15H2,1-2H3/i1D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2

InChI Key

XIUXKAZJZFLLDQ-ORZSCBKVSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC

Canonical SMILES

CCCCCCCCCCCCCCC(=O)OC

Origin of Product

United States

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